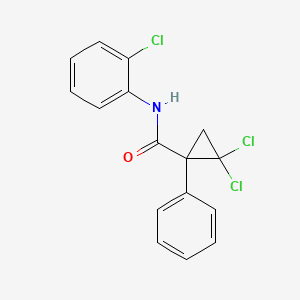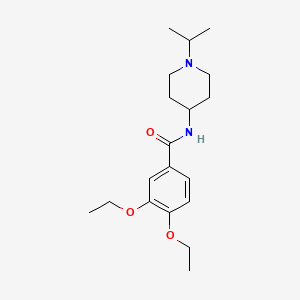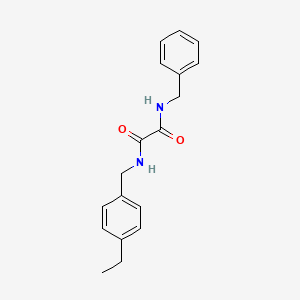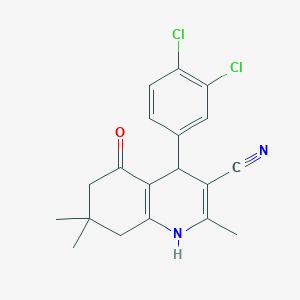![molecular formula C15H17N3O4 B5141817 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one, also known as NPEC, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. NPEC is a chromone derivative that has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research.
Mecanismo De Acción
The exact mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to inhibit the activity of protein kinase C by binding to its regulatory domain, which prevents the enzyme from being activated. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to bind to the dopamine D2 receptor and act as a partial agonist, which can modulate the activity of this receptor.
Biochemical and Physiological Effects:
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and differentiation, the modulation of neurotransmitter release, and the regulation of ion channel activity. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one in scientific research is its versatility, as it can modulate the activity of a variety of enzymes and receptors. However, one limitation is that the exact mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one. One area of interest is the development of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one analogs that have improved potency and selectivity for specific enzymes and receptors. Another area of interest is the investigation of the potential therapeutic applications of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one involves several steps, starting with the reaction of 4-hydroxycoumarin with 2-bromoethylamine hydrobromide to form 4-{[2-(bromoethyl)amino]methyl}-2H-chromen-2-one. This intermediate is then reacted with pyrrolidine to form 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been used in various scientific studies due to its ability to modulate the activity of a variety of enzymes and receptors. For example, 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propiedades
IUPAC Name |
3-nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-15-14(18(20)21)13(11-5-1-2-6-12(11)22-15)16-7-10-17-8-3-4-9-17/h1-2,5-6,16H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWQYFKQPDSZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![N-cyclopentyl-6-[(2S)-2-isopropyl-4-methyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5141746.png)
![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)


![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141780.png)
![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)


![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)